(R)-(-)-Phenylsuccinic acid

描述

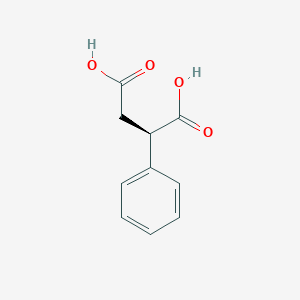

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352942 | |

| Record name | (R)-(-)-Phenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46292-93-7 | |

| Record name | (R)-(-)-Phenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(-)-Phenylsuccinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Phenylsuccinic acid, a chiral dicarboxylic acid, serves as a crucial building block in organic synthesis and holds significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the development of optically active pharmaceutical agents. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound, systematically named (2R)-2-phenylbutanedioic acid, is a white to off-white crystalline powder.[1][2] Its chemical identity and key physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-phenylbutanedioic acid[3][4] |

| CAS Number | 46292-93-7[2][4] |

| Molecular Formula | C₁₀H₁₀O₄[1][2][4] |

| SMILES | O=C(O)C--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1[1][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 194.18 g/mol [2][4] |

| Melting Point | 173-176 °C |

| Boiling Point | 307.8 °C at 760 mmHg (Predicted)[5] |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[1] Sparingly soluble in water.[2] |

| pKa | 3.60 ± 0.10 (Predicted)[2] |

| Optical Rotation | [α]20/D -175 ± 4° (c=1% in acetone) |

The structure of this compound is characterized by a succinic acid backbone with a phenyl group attached to the chiral carbon at the second position. The "(R)" designation indicates the specific stereochemical configuration at this chiral center, which is responsible for its optical activity.

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and purification of this compound are crucial for its application in research and development.

Synthesis of Racemic Phenylsuccinic Acid

A common method for the synthesis of racemic phenylsuccinic acid involves the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate.[1]

Materials:

-

Ethyl α-cyano-β-phenylacrylate

-

Sodium cyanide

-

Concentrated Hydrochloric acid

-

Water

Procedure:

-

Addition of Sodium Cyanide: Treat 20 g (0.1 mole) of ethyl α-cyano-β-phenylacrylate with 40 cc of 50% ethanol and 10 g (0.2 mole) of finely powdered sodium cyanide. The mixture will warm, and the ester will dissolve. Heat the reaction on a steam bath for two minutes to complete the dissolution.[1]

-

Precipitation: Add 200 cc of water to the reaction mixture. Decompose the resulting clear solution with hydrochloric acid, which will precipitate ethyl α,β-dicyano-β-phenylpropionate as a yellowish oil. This oil will solidify upon standing overnight and vigorous stirring.[1]

-

Hydrolysis: Collect the solid by suction filtration and wash with cold water. Hydrolyze the product by boiling under reflux for four hours with 80 cc of concentrated hydrochloric acid (sp. gr. 1.19). The solid will dissolve.[1]

-

Isolation: Upon cooling, phenylsuccinic acid will crystallize. Filter the crystals, wash with cold water, and dry.[1]

Chiral Resolution of Racemic Phenylsuccinic Acid using L-Proline

The enantiomers of phenylsuccinic acid can be separated by forming diastereomeric salts with a chiral resolving agent, such as L-proline.[6]

Materials:

-

Racemic phenylsuccinic acid (1.94 g, 0.01 mol)

-

Isopropanol (B130326) (50 mL)

-

L-proline (1.15 g, 0.01 mol)

-

Ice-cold 6N HCl

-

Ice-cold water

Procedure:

-

Salt Formation: Dissolve racemic phenylsuccinic acid in isopropanol in a 125 mL Erlenmeyer flask with a magnetic stir bar. Add L-proline and heat the mixture at approximately 70°C for 30 minutes.[6]

-

Isolation of Diastereomeric Salt: Cool the solution to allow for the precipitation of one of the diastereomeric salts. Filter the solid and wash it with acetone (2 x 7 mL).[6]

-

Recovery of this compound: To recover the free acid, add the solid material to ice-cold 6N HCl (8 mL) and stir the solution for 5 minutes. Filter the resulting precipitate and wash it with ice-cold water (1-2 mL).[6]

-

Purification: The recovered solid can be further purified by recrystallization from water.[6]

Purification by Recrystallization

Procedure: Dissolve 5 grams of crude phenylsuccinic acid in 400 cc of hot water, and then add an additional 60 cc of hot water. Filter the hot solution and cool it in an ice water bath with stirring until crystals form. After allowing it to stand, filter the crystals. This process yields a purified product.[1]

Biological Activity

This compound and its derivatives have been noted for their potential hypoglycemic effects, suggesting their utility in developing treatments for diabetes.[7][8] The chiral nature of the molecule allows for selective interaction with biological targets, which is a critical aspect of drug design.[7] While the specific signaling pathways through which this compound exerts its effects are not yet fully elucidated in the available literature, its structural similarity to other hypoglycemic agents suggests potential interactions with metabolic pathways. Further research is required to delineate the precise mechanism of action.

Visualizations

Experimental Workflow: Synthesis and Resolution of this compound

The following diagram illustrates the key steps in the synthesis of racemic phenylsuccinic acid and its subsequent resolution to obtain the desired (R)-enantiomer.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. This compound | C10H10O4 | CID 736145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]

- 6. yourhomeworksolutions.com [yourhomeworksolutions.com]

- 7. Buy this compound | 46292-93-7 [smolecule.com]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide on the Physicochemical Characteristics of (R)-(-)-Phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of (R)-(-)-Phenylsuccinic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize chiral compounds in their work. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of key chemical and biological pathways.

Introduction

This compound, a chiral dicarboxylic acid, is a crucial building block in asymmetric synthesis. Its stereospecific structure makes it a valuable precursor for the synthesis of various optically active compounds, including pharmaceuticals. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 173-176 °C | [3] |

| Boiling Point | ~307.8 °C at 760 mmHg (decomposes) | [4] |

| Density | 1.336 g/cm³ | [4] |

Table 2: Chemical and Optical Properties

| Property | Value | Conditions | Reference(s) |

| pKa₁ | ~3.6 - 4.2 | 25 °C | |

| pKa₂ | ~5.1 - 5.6 | 25 °C | |

| Specific Rotation ([α]D²⁰) | -175° ± 4° | c = 1 in acetone (B3395972) | [3] |

| Solubility | Slightly soluble in acetone and methanol. Limited solubility in water. | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[5][6][7]

-

The procedure is repeated two more times, and the average melting range is reported.

-

The optical rotation is measured using a polarimeter, and the specific rotation is calculated from the observed rotation.

-

Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), 1 dm polarimeter cell, volumetric flask.

-

Procedure:

-

A solution of this compound is prepared by accurately weighing approximately 100 mg of the compound and dissolving it in 10 mL of acetone in a volumetric flask.[8]

-

The polarimeter is calibrated with a blank (pure acetone).

-

The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.

-

The observed rotation (α) is measured at a constant temperature (20 °C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

The equilibrium solubility is determined by the shake-flask method in various solvents.

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, acetone, methanol) in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved solute is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The experiment is performed in triplicate for each solvent.

-

The acid dissociation constants (pKa) are determined by potentiometric titration.

-

Apparatus: Calibrated pH meter with a combination electrode, automatic burette, magnetic stirrer.

-

Procedure:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in water.

-

The solution is placed in a thermostated vessel at 25 °C and stirred continuously.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The two equivalence points are determined from the inflection points of the curve.

-

The pKa values are determined from the pH at the half-equivalence points.

-

Visualizations

The following diagrams illustrate the utility of this compound in synthesis and a potential signaling pathway that its derivatives may influence.

Caption: Workflow for the use of this compound in chiral synthesis.

Caption: Plausible PPARγ signaling pathway potentially modulated by derivatives.

References

- 1. Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible hypoglycemic action of SX-fraction targeting insulin signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

(R)-(-)-Phenylsuccinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (R)-(-)-Phenylsuccinic acid, a significant chiral building block in organic synthesis and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its resolution, and discusses its applications in the pharmaceutical industry.

Core Chemical Identifiers and Properties

This compound, systematically named (2R)-2-phenylbutanedioic acid, is a chiral dicarboxylic acid.[1] Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 46292-93-7 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Melting Point | 173-176 °C |

| Optical Activity | [α]20/D -175±4°, c = 1% in acetone (B3395972) |

| pKa (Predicted) | 3.60±0.10 |

| Boiling Point (est.) | 290.62°C |

| Density (est.) | 1.2534 g/cm³ |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water; soluble in polar solvents like acetone and methanol |

Applications in Research and Drug Development

This compound serves as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs).[2] Its chirality is crucial for its selective interaction with biological targets, a key aspect of modern drug design.[3]

Key applications include:

-

Chiral Building Block: It is a fundamental component in the asymmetric synthesis of more complex chiral molecules.[1][3] For instance, it can be used in the synthesis of (R)-(-)-Ibuprofen with high enantiomeric purity.[3]

-

Pharmaceutical Intermediates: It is utilized in the synthesis of drugs, particularly those targeting metabolic disorders.[3] Research has indicated its potential hypoglycemic effects, suggesting a role in developing treatments for diabetes through the modulation of insulin (B600854) sensitivity.[3]

-

Research Chemical: It is employed in scientific studies focusing on the influence of chirality on biological systems.[3]

Experimental Protocols

A common method for obtaining enantiomerically pure this compound is through the chemical resolution of a racemic mixture of phenylsuccinic acid. A detailed protocol using L-proline as a resolving agent is described below.

Chiral Resolution of (±)-Phenylsuccinic Acid using L-Proline

This procedure is based on the formation of diastereomeric salts with different solubilities, allowing for their separation by filtration.[4][5]

Materials:

-

Racemic (±)-Phenylsuccinic acid

-

L-proline

-

Acetone

-

6N Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Salt Formation:

-

Dissolve 1.94 g (0.01 mol) of racemic phenylsuccinic acid in 50 mL of isopropanol in a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 1.15 g (0.01 mol) of L-proline to the solution.

-

Heat the mixture to approximately 70°C for 30 minutes.

-

Cool the solution to allow for the precipitation of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Filter the resulting solid precipitate using two pieces of #2 filter paper.

-

Wash the collected solid with two 7 mL portions of acetone.

-

-

Recovery of the Free Acid:

-

Add the isolated solid material to 8 mL of ice-cold 6N HCl.

-

Stir the solution for 5 minutes.

-

Filter the resulting precipitate, which is the enantiomerically enriched phenylsuccinic acid.

-

Wash the precipitate with 1-2 mL of ice-cold water.

-

-

Recrystallization:

-

Recrystallize the solid product from 7 mL of water to obtain the purified this compound.

-

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the chiral resolution of phenylsuccinic acid.

Caption: Workflow for the chiral resolution of racemic phenylsuccinic acid.

References

The Synthesis and Discovery of (R)-(-)-Phenylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-Phenylsuccinic acid, a chiral dicarboxylic acid, serves as a crucial building block in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its stereochemistry is pivotal to its biological activity, making its enantiomerically pure synthesis a topic of significant interest in organic chemistry and drug development. This technical guide provides an in-depth overview of the synthesis, discovery, and key properties of this compound, complete with detailed experimental protocols and comparative data.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 46292-93-7 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Melting Point | 173-176 °C |

| Specific Rotation [α]D²⁰ | -175° ± 4° (c=1 in acetone) |

| Solubility | Slightly soluble in acetone (B3395972) and methanol |

| pKa | 3.60 ± 0.10 (Predicted) |

Synthesis of Racemic Phenylsuccinic Acid

The journey to obtaining enantiomerically pure this compound typically begins with the synthesis of the racemic mixture. A common and effective method involves the reaction of diethyl benzalmalonate with potassium cyanide, followed by hydrolysis.

Experimental Protocol: Synthesis of Racemic Phenylsuccinic Acid

Materials:

-

Diethyl benzalmalonate

-

Potassium cyanide

-

Absolute ethanol

-

Hydrochloric acid (concentrated and 10% solution)

-

Ether

-

Calcium chloride

Procedure:

-

Reaction Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 200 g (0.81 mole) of diethyl benzalmalonate in 2 liters of absolute ethanol.

-

Addition of Cyanide: While stirring, rapidly add a solution of 56 g (0.86 mole) of potassium cyanide in 100 ml of water from the dropping funnel. A precipitate of potassium cyanide may form.

-

Reaction: Heat the mixture in an oil bath at 65-75°C for 18 hours.

-

Work-up: Cool the mixture to 15°C and collect the precipitated potassium bicarbonate by filtration. Wash the solid with 100 ml of 95% ethanol.

-

Acidification and Extraction: Combine the filtrate and washings and make slightly acidic with 10% hydrochloric acid (use a fume hood). Concentrate the solution under reduced pressure. To the cooled residue, add 300 ml of water and 500 ml of ether and shake until all material dissolves. Separate the aqueous layer and wash it with 200 ml of ether. Combine the ether extracts and dry over 20 g of calcium chloride.

-

Hydrolysis: Filter the ether solution and concentrate it by distillation to obtain crude ethyl β-phenyl-β-cyanopropionate as a red oil. To this crude ester, add 500 ml of concentrated hydrochloric acid and reflux for 18 hours.

-

Isolation: Cool the mixture. A solid cake of phenylsuccinic acid will form. Break up the solid, collect it on a glass filter cloth, wash with 300 ml of cold water, and dry at 60°C.

-

Purification: The crude phenylsuccinic acid can be recrystallized from hot water to yield a pure product.

Expected Yield: 105–110 g (67–70%) of racemic phenylsuccinic acid with a melting point of 163–164°C.

Chiral Resolution of (±)-Phenylsuccinic Acid

The most established method for obtaining enantiomerically pure this compound is through chiral resolution of the racemic mixture. This process involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated based on their different physical properties, such as solubility. (-)-Proline is a commonly used and effective resolving agent for this purpose.[1][2]

Experimental Protocol: Resolution with (-)-Proline

Materials:

-

Racemic (±)-phenylsuccinic acid

-

(-)-Proline

-

2-Propanol

-

6M Hydrochloric acid

-

Acetone

-

Water

Procedure:

-

Formation of Diastereomeric Salt: In a 250 mL round-bottom flask, dissolve 1.94 g (0.01 mol) of racemic phenylsuccinic acid in 50 mL of 2-propanol. Add 1.15 g (0.01 mol) of finely ground (-)-proline.

-

Reflux: Mix the contents and reflux for 30 minutes. During this time, the bis-proline salt of (+)-phenylsuccinic acid will precipitate.

-

Isolation of (+)-Enantiomer Salt: Cool the flask to room temperature. Collect the precipitate by vacuum filtration and wash it with two 7 mL portions of cold acetone.

-

Liberation of (+)-Phenylsuccinic Acid: Suspend the collected salt in 8 mL of ice-cold 6M HCl and stir for 5 minutes. Filter the resulting solid, wash with ice-cold water, and recrystallize from hot water to obtain pure (S)-(+)-phenylsuccinic acid.

-

Isolation of (-)-Enantiomer from Filtrate: The filtrate from step 3 contains the diastereomeric salt of this compound. To isolate the acid, evaporate the solvent from the filtrate. Add 10 mL of 6M HCl to the residue and stir for 10 minutes.

-

Purification of (-)-Phenylsuccinic Acid: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from hot water to yield pure this compound.

Quantitative Data from Resolution with (-)-Proline:

| Enantiomer | Yield | Melting Point (°C) | Specific Rotation [α]D²⁰ (c=1, acetone) |

| (S)-(+)-Phenylsuccinic acid | ~0.78 g (80%) | 173-175 | +171° |

| This compound | ~0.68 g (70%) | 173-176 | -175° |

Asymmetric Synthesis of this compound

Directly synthesizing the desired enantiomer through asymmetric catalysis is a more modern and efficient approach. Asymmetric hydrogenation of a prochiral precursor, such as phenylmaleic anhydride (B1165640), using a chiral catalyst is a promising route. Chiral ruthenium-phosphine complexes, like Ru-BINAP, are well-known for their high efficiency and enantioselectivity in such reactions.

General Protocol: Asymmetric Hydrogenation

Precursor: Phenylmaleic anhydride (can be synthesized from benzaldehyde (B42025) and succinic anhydride via Stobbe condensation followed by dehydration).

Catalyst System: A chiral Ruthenium(II)-dicarboxylate complex with a chiral bisphosphine ligand, such as (R)-BINAP.

General Procedure:

-

Catalyst Preparation: The active catalyst is typically prepared in situ from a precursor like [RuCl₂(cod)]n and the chiral ligand.

-

Hydrogenation: The substrate (phenylmaleic anhydride) is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure autoclave. The chiral catalyst is added, and the system is purged with hydrogen.

-

Reaction Conditions: The reaction is carried out under hydrogen pressure (typically 10-100 atm) at a controlled temperature (e.g., 25-80 °C) for a specified time.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed, and the resulting succinic anhydride is hydrolyzed to the dicarboxylic acid. The product is then purified, often by recrystallization.

Expected Outcome: This method has the potential to produce this compound with high yield and high enantiomeric excess (ee > 95%).

Historical Context and Discovery

The study of phenylsuccinic acid and its stereoisomers is rooted in the early explorations of stereochemistry. While a singular "discovery" event for this compound is not prominently documented, the work of chemists like Wren and Williams in the early 20th century laid the groundwork for understanding the properties and interconversions of phenylsuccinic acid derivatives. Their research, published in the Journal of the Chemical Society in 1916, was part of a broader investigation into this class of compounds. The ability to resolve the racemic mixture and isolate the individual enantiomers was a critical step that enabled further study of their distinct properties and applications.

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies, the following diagrams illustrate the key pathways and workflows.

Caption: Synthesis of Racemic Phenylsuccinic Acid.

Caption: Chiral Resolution Workflow.

Caption: Asymmetric Hydrogenation Pathway.

References

Technical Guide: Physicochemical Properties of (R)-(-)-Phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility profile of (R)-(-)-phenylsuccinic acid (CAS: 46292-93-7), a vital chiral building block in organic synthesis, particularly for pharmaceuticals.[1][2][3] The data and protocols herein are compiled to support research and development activities where these physical properties are of critical importance.

Melting Point

The melting point of a crystalline solid is a crucial indicator of purity. For chiral compounds, a sharp and defined melting range is characteristic of a highly pure enantiomer.

Quantitative Data

The melting point of this compound is consistently reported within a narrow range, distinguishing it from its racemic mixture. This difference is a classic example of melting point depression, which arises from the less orderly crystal packing in the racemic form compared to the enantiopure solid.[4]

| Compound | Melting Point (°C) |

| This compound | 173 - 176 |

| (±)-Phenylsuccinic Acid (Racemate) | 166 - 168 |

| Data sourced from multiple chemical suppliers and databases.[1][2][4][5] |

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for accurately determining the melting point range of this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount of the crystalline solid into a mortar and gently grind it into a fine powder. This ensures uniform heat transfer.[6]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom.[7] Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.

-

Heating:

-

If the approximate melting point is known (around 173°C), heat the apparatus rapidly to about 160-165°C.[8]

-

Once near the expected melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[7] This slow rate is critical for an accurate reading, allowing the sample and thermometer to be in thermal equilibrium.[8]

-

-

Observation and Recording:

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 173-175°C). A broad melting range often indicates the presence of impurities.

Visualization: Melting Point Determination Workflow

Solubility Profile

The solubility of this compound is governed by its molecular structure, which features two polar carboxylic acid groups and a non-polar phenyl group. This duality results in limited solubility in water but better solubility in certain organic solvents.

Qualitative Data

Quantitative solubility data for this compound is not widely published. The following table summarizes its qualitative solubility in common laboratory solvents.

| Solvent | Solubility | Rationale |

| Water | Limited / Sparingly | The hydrophobic phenyl group counteracts the hydrophilic nature of the two carboxylic acid groups.[4] |

| Acetone | Slightly Soluble | A polar aprotic solvent that can engage in hydrogen bonding with the carboxylic acid groups.[1][2][3][4] |

| Methanol | Slightly Soluble | A polar protic solvent capable of hydrogen bonding.[1][2][3][4] |

| Alcohols (general) | Soluble | Generally soluble in polar alcohols due to favorable intermolecular interactions.[10] |

| Non-polar Solvents | Less Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar media.[10] |

| Aqueous Base (e.g., 5% NaOH) | Soluble | The acidic protons of the carboxylic acid groups react to form a water-soluble carboxylate salt. |

Experimental Protocol: Qualitative Solubility and Acidity Characterization

This protocol provides a systematic approach to confirm the qualitative solubility and acidic nature of this compound.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Solvents: Deionized water, 5% w/v NaOH solution, 5% w/v NaHCO₃ solution, Diethyl ether

-

pH indicator paper (litmus)

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.

-

Shake the tube vigorously for 60 seconds.[11] Observe if the solid dissolves completely. This compound is expected to be only slightly soluble.

-

If any portion dissolves, test the aqueous layer with litmus (B1172312) paper. An acidic compound will turn blue litmus paper red.

-

-

Solubility in Aqueous Base:

-

To a new test tube with ~25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[11]

-

Observe for dissolution. The formation of the sodium phenylsuccinate salt should render it soluble.

-

-

Differentiating Acid Strength:

-

To a new test tube with ~25 mg of the compound, add 0.75 mL of 5% NaHCO₃ solution.[11]

-

Shake and observe. Carboxylic acids are typically strong enough acids to react with sodium bicarbonate, producing CO₂ gas (effervescence) and dissolving as the sodium salt. This confirms the presence of a strong acidic group.

-

Visualization: Solubility Characterization Workflow

References

- 1. This compound | 46292-93-7 [chemicalbook.com]

- 2. This compound CAS#: 46292-93-7 [m.chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Buy this compound | 46292-93-7 [smolecule.com]

- 5. This compound = 96.0 HPLC sum of enantiomers 46292-93-7 [sigmaaldrich.com]

- 6. thinksrs.com [thinksrs.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. CAS 46292-93-7: this compound | CymitQuimica [cymitquimica.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

(R)-(-)-Phenylsuccinic acid safety, handling, and MSDS

An In-depth Technical Guide to the Safety and Handling of (R)-(-)-Phenylsuccinic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount for secure experimentation and successful outcomes. This guide provides a detailed overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, a chiral building block utilized in the synthesis of various pharmaceutical agents.

Chemical Identification

This compound is a derivative of succinic acid with a phenyl substituent, making it a key intermediate in organic synthesis.[1] Its specific stereochemistry is crucial for its application in developing optically active compounds.[2]

| Identifier | Value |

| CAS Number | 46292-93-7[3][4][5][6] |

| Molecular Formula | C₁₀H₁₀O₄[1][3][4][5][6][7] |

| Molecular Weight | 194.18 g/mol [3][4][5][6] |

| Synonyms | (R)-2-Phenylsuccinic acid, (2R)-2-phenylbutanedioic acid[1][6][8] |

| InChI Key | LVFFZQQWIZURIO-MRVPVSSYSA-N[3][5] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its proper storage and handling in a laboratory setting. It typically appears as an almost white, fine powder or crystalline solid.[1][2][8]

| Property | Value |

| Melting Point | 173-176 °C[3][5] |

| Boiling Point | 307.8 ± 22.0 °C at 760 mmHg[7] |

| Density | 1.3 ± 0.1 g/cm³[7] |

| Flash Point | Not applicable for solid form[3][5][8] |

| Optical Activity | [α]20/D -175±4°, c = 1% in acetone[3][5] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols), less soluble in non-polar solvents[1] |

Hazard Identification and Toxicology

While the toxicological properties of this compound have not been fully investigated, available data suggests caution is warranted.[8] The primary hazards are associated with irritation upon contact. Some safety data sheets for the racemic mixture (DL-Phenylsuccinic acid) classify it as a skin and serious eye irritant.[9][10]

Potential Health Effects: [8]

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause irritation of the digestive tract.

Toxicological Summary:

-

Acute Toxicity (LD50/LC50): Data is not available.[11]

-

Carcinogenicity: It is not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[12]

-

Chronic Effects: No information has been found regarding chronic exposure.[8]

The estimated NFPA rating is Health: 1, Flammability: 0, and Instability: 0.[8]

Experimental Protocols and Procedures

First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

-

Skin Exposure: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Get medical aid.[8]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8]

Spill Cleanup Protocol

In case of a spill, follow these steps while observing personal protection guidelines:

-

Ventilate the area of the spill.

-

Use proper personal protective equipment (PPE) as indicated in Section 5.[8]

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8]

-

Avoid generating dusty conditions during cleanup.[8]

-

Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[11]

Purification Protocol

A general method for the purification of phenylsuccinic acids involves re-precipitation and recrystallization.

-

Methodology: The acid can be purified by re-precipitating it from an alkali solution, followed by recrystallization from water (H₂O).[2]

Safe Handling and Storage Workflow

Proper handling and storage are crucial to minimize risk. This involves using adequate engineering controls, wearing appropriate PPE, and following established laboratory practices.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

-

Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[8]

-

Use adequate ventilation, such as process enclosures or local exhaust ventilation, to keep airborne concentrations and dust generation to a minimum.[8][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][8]

-

Respiratory Protection: If dust is generated, use a type N95 (US) dust mask or follow OSHA respirator regulations found in 29 CFR 1910.134.[3]

Storage Requirements

-

Keep the container tightly closed when not in use.[8]

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible substances, such as strong oxidizing agents.[8][11]

-

The recommended storage class is for non-combustible solids.[3][5]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Dispose of the substance as an unused product.[12]

-

Leave chemicals in their original containers and do not mix with other waste.

-

Handle uncleaned containers in the same manner as the product itself.

References

- 1. CAS 46292-93-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 46292-93-7 [chemicalbook.com]

- 3. This compound = 96.0 HPLC sum of enantiomers 46292-93-7 [sigmaaldrich.com]

- 4. This compound | C10H10O4 | CID 736145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 96.0 HPLC sum of enantiomers 46292-93-7 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Phenylsuccinic acid | CAS#:635-51-8 | Chemsrc [chemsrc.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of (R)-(-)-Phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Phenylsuccinic acid, a chiral dicarboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its stereospecific structure allows for selective interactions with biological targets, making it a valuable chiral building block in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as an enzyme inhibitor. The information presented herein is intended to support research and development efforts in leveraging this compound for therapeutic applications.

Core Biological Activity: Inhibition of Carboxypeptidase A

The principal documented biological activity of compounds structurally analogous to this compound is the competitive inhibition of Carboxypeptidase A (CPA). CPA is a zinc-containing metalloprotease that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids. Due to its involvement in various physiological processes, the inhibition of CPA is a target for therapeutic intervention.

Mechanism of Action: Competitive Inhibition

This compound is hypothesized to act as a competitive inhibitor of Carboxypeptidase A. This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The dicarboxylate structure of phenylsuccinic acid mimics the tetrahedral transition state of the peptide substrate hydrolysis, allowing for strong binding to the active site, which contains a catalytic zinc ion. The (R)-enantiomer exhibits a significantly higher binding affinity compared to its (S)-counterpart, highlighting the stereospecific nature of this interaction.

Figure 1: Proposed competitive inhibition of Carboxypeptidase A by this compound.

Quantitative Data on Structurally Related Inhibitors

The following table summarizes the inhibitory constants (Ki) for compounds structurally similar to this compound against Carboxypeptidase A. This data underscores the potency and stereoselectivity of this class of inhibitors.

| Compound | Enantiomer | Inhibition Constant (Ki) | Target Enzyme | Reference |

| 2-Benzylsuccinic acid | (R) | 0.6 µM | Carboxypeptidase A | [1] |

| 2-Benzylsuccinic acid | Racemic | 1.1 µM | Carboxypeptidase A | [1] |

| 2-Benzyl-2-methylsuccinic acid | (R) | 0.15 µM | Carboxypeptidase A | [2] |

| 2-Benzyl-2-methylsuccinic acid | (S) | 17 µM | Carboxypeptidase A | [2] |

Experimental Protocols

The determination of the inhibitory activity of this compound on Carboxypeptidase A can be performed using a spectrophotometric assay. The following provides a detailed methodology based on established protocols.

Carboxypeptidase A Inhibition Assay Protocol

Objective: To determine the inhibition constant (Ki) of this compound against bovine pancreatic Carboxypeptidase A.

Principle: The assay measures the rate of hydrolysis of a chromogenic substrate by Carboxypeptidase A in the presence and absence of the inhibitor. The change in absorbance over time is monitored spectrophotometrically.

Materials:

-

Bovine Pancreatic Carboxypeptidase A (CPA)

-

This compound

-

Substrate: Hippuryl-L-phenylalanine or N-(4-Methoxyphenylazoformyl)-L-phenylalanine

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

Spectrophotometer (UV-Vis)

-

96-well microplate (optional)

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

-

Substrate Stock Solution: Dissolve the substrate in an appropriate solvent (e.g., ethanol (B145695) for hippuryl-L-phenylalanine) and then dilute in the assay buffer to the desired stock concentration.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be prepared to determine the Ki value.

-

-

Assay Setup:

-

The assay can be performed in standard cuvettes or a 96-well microplate format.

-

For each reaction, prepare a mixture containing the assay buffer, the enzyme solution, and the inhibitor solution (at varying concentrations). Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (254 nm for hippuryl-L-phenylalanine or 350 nm for N-(4-Methoxyphenylazoformyl)-L-phenylalanine).

-

Record the absorbance at regular intervals for a set period, ensuring the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

-

To determine the mode of inhibition and the Ki value, plot the data using a suitable graphical method, such as a Lineweaver-Burk or Dixon plot. For competitive inhibition, a Lineweaver-Burk plot will show a series of lines with different slopes intersecting on the y-axis.

-

Figure 2: Experimental workflow for determining the inhibitory activity of this compound.

Other Potential Biological Activities

While the primary focus has been on Carboxypeptidase A inhibition, the structural features of this compound suggest potential interactions with other biological targets. It has been noted for its potential hypoglycemic effects, making it a candidate for developing treatments for diabetes. However, detailed mechanistic studies and quantitative data in this area are currently lacking.

Conclusion

This compound represents a promising chiral molecule with significant potential in drug discovery and development. Based on strong evidence from structurally related compounds, its primary biological activity is the potent and stereospecific competitive inhibition of Carboxypeptidase A. The detailed experimental protocols provided in this guide offer a clear path for the quantitative characterization of this activity. Further research into its potential hypoglycemic effects and interactions with other biological targets is warranted to fully elucidate its therapeutic potential.

References

Chiral Properties of (R)-(-)-Phenylsuccinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of (R)-(-)-Phenylsuccinic acid, a valuable building block in asymmetric synthesis and drug development. This document details its physicochemical properties, methods for its enantioselective preparation, and its applications in the pharmaceutical industry.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , is a chiral dicarboxylic acid.[1] Its stereochemistry plays a crucial role in its physical and biological properties. A comparison of the key physicochemical properties of this compound, its enantiomer (S)-(+)-Phenylsuccinic acid, and the racemic mixture is presented in Table 1.

| Property | This compound | (S)-(+)-Phenylsuccinic Acid | Racemic (±)-Phenylsuccinic Acid |

| CAS Number | 46292-93-7[1] | 4036-30-0 | 635-51-8 |

| Melting Point (°C) | 173-176[2] | 173-176 | 166-168[3] |

| Specific Rotation ([α]²⁰/D) | -175° ± 4° (c=1% in acetone)[2] | +171° ± 4° (c=1% in acetone) | 0° (optically inactive) |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound is critical for its application in chiral synthesis. The most common method for obtaining the pure enantiomers is the resolution of the racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

A widely used and effective method for resolving racemic phenylsuccinic acid is through the formation of diastereomeric salts with a chiral resolving agent, such as the naturally occurring amino acid (-)-proline. This method is based on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation.

The carboxylic acid groups of phenylsuccinic acid react with the amine group of (-)-proline to form diastereomeric salts. Due to the specific stereochemical interactions, the two diastereomeric salts—((R)-phenylsuccinic acid)-((-)-proline) and ((S)-phenylsuccinic acid)-((-)-proline)—exhibit different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated and acidified to yield the corresponding pure enantiomer of phenylsuccinic acid.

The following protocol is a detailed procedure for the resolution of racemic phenylsuccinic acid using (-)-proline as the resolving agent.

Materials:

-

Racemic (±)-phenylsuccinic acid

-

(-)-Proline

-

Isopropanol

-

Acetone

-

6 M Hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, Buchner funnel, etc.)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Polarimeter

Procedure:

-

Salt Formation:

-

In a 250 mL round-bottom flask, dissolve 1.94 g (10 mmol) of racemic phenylsuccinic acid in 50 mL of isopropanol.

-

Add 1.15 g (10 mmol) of (-)-proline to the solution.

-

Heat the mixture to reflux for 30 minutes with stirring.

-

Allow the solution to cool slowly to room temperature, which should induce the crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Less Soluble Diastereomer:

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with two small portions of cold acetone.

-

Air-dry the crystals. This salt primarily contains the ((S)-(+)-phenylsuccinic acid)-((-)-proline) diastereomer.

-

-

Liberation of (S)-(+)-Phenylsuccinic Acid:

-

Suspend the collected diastereomeric salt in 10 mL of ice-cold 6 M HCl.

-

Stir the mixture vigorously for 5-10 minutes in an ice bath.

-

Collect the resulting white precipitate (enantiomerically enriched (S)-(+)-phenylsuccinic acid) by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water.

-

Recrystallize the product from hot water to obtain pure (S)-(+)-phenylsuccinic acid.

-

-

Isolation of this compound from the Mother Liquor:

-

The filtrate from the initial crystallization is enriched with the more soluble (this compound)-((-)-proline) diastereomer.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Treat the residue with 10 mL of ice-cold 6 M HCl and stir for 5-10 minutes in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water to yield enantiomerically enriched this compound.

-

Further purification can be achieved by recrystallization from hot water.

-

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum of phenylsuccinic acid would show characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the chiral center, and the diastereotopic methylene (B1212753) protons of the succinic acid backbone.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carboxyl carbons, the carbons of the phenyl ring, the chiral methine carbon, and the methylene carbon.

-

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound exhibits a characteristic CD spectrum, which is equal in magnitude but opposite in sign to its (S)-(+)-enantiomer. CD spectroscopy is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral compounds.

Applications in Drug Development

This compound is a valuable chiral synthon for the synthesis of various active pharmaceutical ingredients (APIs). Its rigid structure and defined stereochemistry allow for the construction of complex chiral molecules with high enantioselectivity.

Role as a Chiral Building Block

The dicarboxylic acid functionality of this compound provides two reactive sites that can be selectively modified to introduce other functional groups, making it a versatile starting material for the synthesis of a wide range of chiral compounds.

Potential Hypoglycemic Agents

Derivatives of phenylsuccinic acid have been investigated for their potential hypoglycemic activity. While the precise molecular mechanism is an area of active research, one plausible mode of action is through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in the regulation of glucose and lipid metabolism.

Note: This diagram illustrates a potential mechanism of action for a hypoglycemic effect. The direct interaction of this compound or its simple derivatives with PPARs requires further experimental validation.

Another potential target for hypoglycemic drugs are glucokinase activators. Glucokinase is a key enzyme in glucose metabolism, and its activation can enhance glucose uptake and insulin secretion. Further research is needed to determine if phenylsuccinic acid derivatives can act as glucokinase activators.

Synthesis of Tofogliflozin

While a detailed reaction scheme starting from this compound is not publicly available, it is understood to be a potential chiral precursor in the synthesis of complex pharmaceutical compounds like Tofogliflozin. Tofogliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4][5][6] The synthesis of such complex chiral molecules often relies on the use of readily available and enantiomerically pure starting materials like this compound to establish the desired stereochemistry early in the synthetic route.

Conclusion

This compound is a chiral molecule of significant interest to the pharmaceutical and fine chemical industries. Its well-defined stereochemistry and versatile chemical functionality make it an important building block for the synthesis of enantiomerically pure compounds. The resolution of its racemic mixture via diastereomeric salt formation with (-)-proline is a robust and scalable method for its preparation. While its biological activities, particularly its potential hypoglycemic effects, warrant further investigation to elucidate the precise molecular mechanisms, its role as a chiral synthon in the development of new drugs is firmly established. Further research to fully characterize its spectroscopic properties and to develop and publish detailed synthetic routes for its use in the synthesis of specific APIs would be of great value to the scientific community.

References

- 1. Buy this compound | 46292-93-7 [smolecule.com]

- 2. (R)-(-)-苯基丁二酸 ≥96.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 46292-93-7 [chemicalbook.com]

- 4. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data Overview for (R)-(-)-Phenylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-(-)-Phenylsuccinic acid. The information is structured to offer easy access to quantitative data and detailed experimental methodologies, facilitating its use in research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Phenylsuccinic Acid

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| H-α (methine) | ~4.0 | Triplet (t) | CDCl₃ | |

| H-β (methylene) | ~2.8, ~3.2 | Doublet of Doublets (dd) | CDCl₃ | |

| Aromatic (C₆H₅) | ~7.3 | Multiplet (m) | CDCl₃ | |

| Carboxylic (-COOH) | >10.0 | Broad Singlet (br s) | CDCl₃ | |

| Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. Data is representative for the phenylsuccinic acid structure. |

Table 2: ¹³C NMR Spectroscopic Data for Phenylsuccinic Acid

| Carbon | Chemical Shift (δ) ppm | Solvent |

| Carbonyl (-C=O) | ~175, ~178 | CDCl₃ |

| C-α (methine) | ~45 | CDCl₃ |

| C-β (methylene) | ~38 | CDCl₃ |

| Aromatic (ipso) | ~138 | CDCl₃ |

| Aromatic (ortho, meta, para) | ~127-129 | CDCl₃ |

| Note: Data is representative for the phenylsuccinic acid structure. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Phenylsuccinic Acid

| Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** | Intensity |

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500-3300 | Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretch (Dimer) | 1690-1760 | Strong |

| C=C (Aromatic) | Stretch | 1400-1600 | Medium-Weak |

| C-O | Stretch | 1210-1320 | Strong |

| O-H | Bend | 910-950 | Broad, Medium |

| Reference: General ranges for carboxylic acids.[1][2][3][4][5] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Phenylsuccinic Acid

| Parameter | Value | Ionization Method |

| Molecular Formula | C₁₀H₁₀O₄ | - |

| Molecular Weight | 194.18 g/mol | - |

| Molecular Ion [M]⁺ | m/z 194 | Electron Ionization (EI) |

| Note: Fragmentation patterns will be present, but the molecular ion peak is the most characteristic value.[6] |

Chiroptical Spectroscopy

Table 5: Optical Rotation Data for this compound

| Parameter | Value |

| Specific Rotation [α]²⁰/D | -175° ± 4° (c=1% in acetone) |

| Reference:[7] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[8]

-

If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS).[8]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument (typically ~4 cm).

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 400 MHz or higher.

-

Nucleus: ¹H for proton NMR, ¹³C for carbon NMR.

-

Probe Temperature: Set to a standard ambient temperature, typically 25°C (298 K).[9]

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

-

For Electrospray Ionization (ESI), the solution can be directly infused or injected into the LC-MS system.

-

For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable. Derivatization may be required to increase volatility.[10]

-

-

Instrumentation and Data Acquisition (High-Resolution MS):

-

Instrument: A mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Magnetic Sector instrument.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for carboxylic acids. Electron Ionization (EI) can also be used.

-

Mass Analyzer Mode: Full scan mode to detect the molecular ion and major fragments.

-

Mass Range: Set a range appropriate for the compound, for example, m/z 50-500.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

Calculate the exact mass and compare it with the theoretical mass of the elemental formula (C₁₀H₁₀O₄) to confirm the composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DL-Phenylsuccinic acid(635-51-8) MS spectrum [chemicalbook.com]

- 7. This compound | 46292-93-7 [chemicalbook.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of (R)-(-)-Phenylsuccinic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the crystal structure of (R)-(-)-phenylsuccinic acid, a chiral building block of significant interest in pharmaceutical sciences, is presented. This guide provides a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its structural determination, and insights into its potential biological relevance, tailored for researchers, scientists, and drug development professionals.

Crystallographic Data

The crystal structure of the enantiomeric counterpart, (S)-(+)-phenylsuccinic acid, has been determined by single-crystal X-ray diffraction and is available in the Crystallography Open Database (COD) under the entry ID 2202202. As enantiomers, both (R)-(-)- and (S)-(+)-phenylsuccinic acid exhibit identical unit cell dimensions, space group, and other metric crystal parameters. The key differentiator lies in the absolute configuration of the chiral center. The crystallographic data is summarized in the tables below.

| Crystal Data | |

| Chemical Formula | C₁₀H₁₀O₄ |

| Formula Weight | 194.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 5.4193(2) Å |

| b | 18.0847(8) Å |

| c | 9.4713(4) Å |

| α | 90° |

| β | 95.704(4)° |

| γ | 90° |

| Volume | 923.5(1) ų |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 150(2) K |

| Calculated Density | 1.394 g/cm³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 408 |

| Crystal Size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.7 to 27.5° |

| Index ranges | -7 ≤ h ≤ 7, -23 ≤ k ≤ 23, -12 ≤ l ≤ 12 |

| Reflections collected | 8452 |

| Independent reflections | 4224 [R(int) = 0.032] |

| Completeness to theta = 27.5° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.983 and 0.968 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4224 / 1 / 254 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.036, wR2 = 0.082 |

| R indices (all data) | R1 = 0.045, wR2 = 0.086 |

| Absolute structure parameter | -0.1(6) |

| Largest diff. peak and hole | 0.20 and -0.18 e.Å⁻³ |

Experimental Protocols

The following sections outline the detailed methodologies for the crystallization and subsequent crystal structure determination of this compound.

Crystallization Protocol

Single crystals of enantiopure phenylsuccinic acid suitable for X-ray diffraction can be grown from an aqueous solution.[1]

-

Dissolution: Dissolve this compound in purified water at room temperature to create a saturated or near-saturated solution.

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent. This process should be carried out in a vibration-free environment to promote the growth of well-ordered single crystals.

-

Crystal Harvesting: Monitor the solution over several days to weeks. Once crystals of sufficient size and quality (typically with dimensions of at least 0.1 mm in each direction) have formed, carefully harvest them from the solution using a spatula or forceps.

-

Drying: Gently dry the harvested crystals with filter paper to remove any excess solvent.

Single-Crystal X-ray Diffraction Protocol

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent crystal degradation during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms. A preliminary determination of the unit cell and crystal system is performed. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares procedures. The refinement process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The absolute configuration is determined using the Flack parameter.

Biological Relevance and Potential Signaling Pathways

While the primary application of this compound in the pharmaceutical industry is as a chiral resolving agent, its potential biological activities are also of interest. As a succinic acid derivative, it may interact with metabolic pathways where succinate (B1194679) is a key intermediate, such as the Krebs cycle. Furthermore, its structural similarity to other biologically active phenyl-substituted carboxylic acids suggests potential interactions with various receptors and enzymes.

Further research is required to elucidate the specific signaling pathways that this compound may modulate. A hypothetical workflow for investigating its biological activity and mechanism of action is presented below.

This comprehensive technical guide provides a foundational understanding of the crystal structure of this compound. The presented crystallographic data and experimental protocols are invaluable resources for researchers in solid-state chemistry and drug development, enabling further exploration of this important chiral molecule.

References

A Technical Guide to (R)-(-)-Phenylsuccinic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-(-)-Phenylsuccinic acid, a valuable chiral building block in pharmaceutical and chemical synthesis. This document details commercially available sources, key quality specifications, relevant experimental protocols, and its role in biological pathways.

Commercial Availability and Specifications

This compound (CAS No. 46292-93-7) is readily available from a variety of commercial suppliers. The quality and specifications of the commercially available product can vary, making it crucial for researchers to select a supplier that meets the requirements of their specific application. Key quality parameters to consider include purity, enantiomeric excess (e.e.), and physical properties. A summary of specifications from prominent suppliers is presented in Table 1 for easy comparison.

Table 1: Comparison of Commercial this compound Specifications

| Supplier | Purity Specification | Enantiomeric Excess (e.e.) | Melting Point (°C) | Specific Rotation ([α]D) | Available Package Sizes |

| Sigma-Aldrich | ≥96.0% (sum of enantiomers, HPLC) | Not explicitly stated | 173-176 | -175±4° (c=1 in acetone) | 1g, 5g |

| CP Lab Safety | min 96% (HPLC), sum of enantiomers[1] | Not explicitly stated | Not specified | Not specified | 1g[1] |

| CymitQuimica | 97% or 99% | Not explicitly stated | Not specified | Not specified | 100mg, 250mg, 1g, 5g, 25g, 100g[2] |

| ChemicalBook | ≥96.0% (sum of enantiomers, HPLC), >99% ee also listed[3][4] | >99% (listed by some suppliers)[3] | 173-176[3] | -175° (c=1%, acetone)[3] | Varies by supplier (e.g., 1g)[3] |

| Smolecule | Not explicitly stated | >96% (typical for commercial preparations) | Not specified | Not specified | Inquire for details |

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot and are subject to change. It is recommended to request a certificate of analysis (CoA) for lot-specific data.[5][6]

Experimental Protocols

The utility of this compound often begins with its separation from a racemic mixture or its synthesis. Below are detailed methodologies for these key procedures.

Synthesis of Racemic Phenylsuccinic Acid

A common method for the synthesis of racemic phenylsuccinic acid involves the hydrolysis of an ester precursor, which can be prepared from diethyl benzalmalonate.[7]

Materials:

-

Diethyl benzalmalonate

-

Potassium cyanide

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Ether

-

Calcium chloride

Procedure:

-

Preparation of Ethyl β-phenyl-β-cyanopropionate: In a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve diethyl benzalmalonate in absolute ethanol. Add a solution of potassium cyanide in water. Heat the mixture at 65-75°C for 18 hours. After cooling, filter the precipitated potassium bicarbonate. Acidify the filtrate with dilute hydrochloric acid and concentrate under reduced pressure. Extract the residue with ether, dry the ether layer with calcium chloride, and evaporate the solvent to obtain crude ethyl β-phenyl-β-cyanopropionate as an oil.[7]

-

Hydrolysis to Phenylsuccinic Acid: To the crude ester, add concentrated hydrochloric acid and reflux for 18 hours.[7] Upon cooling, a solid cake of phenylsuccinic acid will form. Collect the crude product by filtration, wash with cold water, and dry.[7] The crude product can be recrystallized from hot water to yield purified racemic phenylsuccinic acid.[8]

Chiral Resolution of Racemic Phenylsuccinic Acid using (-)-Proline

The separation of the (R)- and (S)-enantiomers of phenylsuccinic acid can be achieved by diastereomeric salt formation using a chiral resolving agent, such as the naturally occurring amino acid (-)-proline.[9][10][11][12][13] This method relies on the differential solubility of the two diastereomeric salts.[13]

Materials:

-

Racemic (±)-phenylsuccinic acid

-

(-)-Proline

-

2-Propanol (Isopropanol)

-

6M Hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Formation of the Diastereomeric Salt: In an Erlenmeyer flask, dissolve racemic phenylsuccinic acid in 2-propanol with gentle heating. In a separate flask, dissolve (-)-proline in a minimal amount of warm water and then add it to the phenylsuccinic acid solution. Swirl the mixture to ensure homogeneity. As the solution cools, the bis-proline salt of one of the phenylsuccinic acid enantiomers will preferentially precipitate. Allow the crystallization to proceed at room temperature, followed by cooling in an ice bath to maximize the yield.[9][10]

-